4-Bromo-3-(trifluoromethyl)phenylacetic acid

Overview

Description

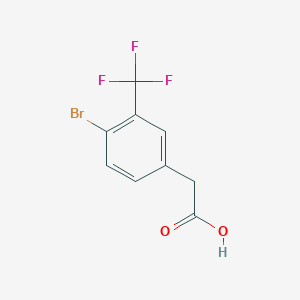

4-Bromo-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetic acid typically involves the bromination of 3-(trifluoromethyl)phenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of various substituted phenylacetic acid derivatives.

Oxidation Reactions: Formation of carboxylic acids and their derivatives.

Reduction Reactions: Formation of partially or fully reduced fluoromethyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Bromo-3-(trifluoromethyl)phenylacetic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its bromine and trifluoromethyl substituents allow for selective reactions that are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced properties .

Example Reactions

- Bromination : The compound can be brominated further to introduce additional functional groups.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry.

Biological Research

Antimicrobial and Anticancer Properties

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Derivatives of this compound have been studied for their ability to inhibit the growth of various pathogens and cancer cell lines .

Mechanism of Action

The trifluoromethyl group has been shown to enhance binding affinity to biological targets, influencing enzyme activity and cellular processes. This property is particularly useful in drug design, where selectivity and potency are paramount.

Medicinal Chemistry

Therapeutic Applications

The compound is investigated for its potential as a therapeutic agent in treating various diseases. Its derivatives have been explored as inhibitors for specific enzymes involved in disease pathways, showcasing promising results in preclinical studies .

Case Studies

- A study demonstrated that certain derivatives exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds in drug development .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that benefit from its unique properties. The trifluoromethyl group imparts characteristics such as increased lipophilicity and thermal stability, making it suitable for high-performance applications.

Data Summary Table

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | Selective reactivity due to bromine and trifluoromethyl groups |

| Biological Research | Antimicrobial and anticancer studies | Enhanced binding affinity due to trifluoromethyl group |

| Medicinal Chemistry | Potential therapeutic agents | Inhibitory effects on disease-related enzymes |

| Industrial Applications | Production of specialty chemicals | Increased lipophilicity and thermal stability |

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The phenylacetic acid moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic processes. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-3-(trifluoromethyl)benzoic acid

- 4-Bromo-3-(trifluoromethyl)benzaldehyde

- 4-Bromo-3-(trifluoromethyl)benzyl alcohol

Uniqueness

4-Bromo-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these substituents enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications .

Biological Activity

4-Bromo-3-(trifluoromethyl)phenylacetic acid (CAS No. 914637-17-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone, which influences its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxicity.

The mechanism underlying its antitumor activity appears to involve the induction of apoptosis through the mitochondrial pathway. The compound activates caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances antitumor potency |

| Trifluoromethyl group | Increases lipophilicity |

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various phenylacetic acid derivatives, including this compound. The compound exhibited moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for further development in antimicrobial therapies.

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in significant tumor reduction in xenograft models. Tumors treated with the compound showed a reduction in size by approximately 50% compared to control groups after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-(trifluoromethyl)phenylacetic acid, and how can regioselectivity be ensured during bromination?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 3-(trifluoromethyl)phenylacetic acid. A common method involves using bromine (Br₂) in acetic acid under controlled conditions (e.g., room temperature, 1:1 molar ratio). The trifluoromethyl group's strong electron-withdrawing effect directs bromination to the para position relative to itself, ensuring regioselectivity. Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol/water) to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Structural confirmation involves H and C NMR: the trifluoromethyl group causes distinct deshielding of adjacent protons (δ ~7.5–8.0 ppm), while the acetic acid moiety appears as a singlet at δ ~3.6–3.8 ppm. Melting point analysis (mp 117–119°C, as per analogs) and X-ray crystallography (for crystal packing and hydrogen-bonding motifs) are also critical .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. For higher purity, column chromatography on silica gel with hexane/ethyl acetate (3:1) can resolve byproducts. TLC (Rf ~0.4 in same solvent system) monitors progress .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s electron-withdrawing nature deactivates the aromatic ring, making electrophilic substitutions challenging. However, it enhances stability in Suzuki-Miyaura couplings by stabilizing intermediates. For example, the bromine atom at the 4-position undergoes palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O (4:1) at 80°C for 12 hours .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Low yields often arise from incomplete bromination or side reactions. Scale-up protocols recommend slow addition of Br₂ (to avoid exothermic side reactions) and using a 10% excess of acetic acid as solvent. Post-reaction, quenching with Na₂S₂O₃ removes residual Br₂. For improved efficiency, microwave-assisted synthesis (100°C, 30 min) enhances reaction kinetics .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

- Methodological Answer : The trifluoromethyl group causes complex splitting in F NMR and signal broadening in H NMR. Use deuterated DMSO for better resolution and decoupling techniques. For X-ray crystallography, slow evaporation from acetonitrile yields diffraction-quality crystals. Computational modeling (DFT) aids in assigning electronic effects observed in spectral data .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the optimal reaction temperature for bromination be resolved?

- Methodological Answer : Literature may cite temperatures ranging from 25°C to 60°C. Systematic testing under controlled conditions (e.g., 25°C, 40°C, 60°C) with real-time monitoring via TLC identifies the ideal range. For this compound, 25°C minimizes side products (e.g., di-bromination), while higher temperatures accelerate reaction but reduce selectivity. Kinetic studies (Arrhenius plots) can further validate this .

Q. Applications in Experimental Design

Q. How is this compound utilized as a building block in natural product synthesis?

- Methodological Answer : The acetic acid moiety facilitates conjugation via esterification or amidation. For example, it serves as a precursor in synthesizing combretastatin analogs (antimitotic agents) through Perkin condensation with aldehydes. React with 3,4,5-trimethoxybenzaldehyde in acetic anhydride at 140°C for 6 hours, followed by decarboxylation .

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELBVCWQUJGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254781 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-17-5 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.